molecular formula C14H14F2N2OS2 B2651628 N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide CAS No. 1797780-10-9

N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide

Cat. No.: B2651628
CAS No.: 1797780-10-9
M. Wt: 328.4
InChI Key: QCISUEXNJFCOTD-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide is a synthetic organic compound characterized by the presence of a thiolane ring, a cyanide group, and a difluorophenyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiolane Ring: Starting with a suitable diene and a thiol, the thiolane ring is formed through a cyclization reaction.

    Introduction of the Cyanide Group: The cyanide group is introduced via nucleophilic substitution using a cyanide source such as sodium cyanide.

    Attachment of the Difluorophenyl Sulfanyl Moiety: This step involves the reaction of the intermediate with 2,5-difluorobenzenethiol under appropriate conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The cyanide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl sulfanyl moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the difluorophenyl sulfanyl moiety.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The cyanide group can act as a nucleophile, while the difluorophenyl sulfanyl moiety can participate in aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-(3-cyanothiolan-3-yl)-3-[(2,4-difluorophenyl)sulfanyl]propanamide
  • N-(3-cyanothiolan-3-yl)-3-[(2,6-difluorophenyl)sulfanyl]propanamide
  • N-(3-cyanothiolan-3-yl)-3-[(3,5-difluorophenyl)sulfanyl]propanamide

Comparison: Compared to its analogs, N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2OS2/c15-10-1-2-11(16)12(7-10)21-5-3-13(19)18-14(8-17)4-6-20-9-14/h1-2,7H,3-6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCISUEXNJFCOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)CCSC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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